(R)-Apomorphine Foscarnet
Description
Properties
Molecular Formula |
C₁₇H₁₇NO₂·CH₃O₅P |
|---|---|
Molecular Weight |
267.3212601 |
Origin of Product |
United States |
Scientific Research Applications
Parkinson's Disease Treatment
(R)-Apomorphine has been extensively studied for its effects on Parkinson's disease, primarily due to its ability to stimulate dopamine receptors. Research indicates that low doses of apomorphine can improve motor function without exacerbating symptoms in patients with Parkinson's disease. For instance, a study involving fourteen patients demonstrated that subthreshold doses did not worsen parkinsonism, while higher doses significantly improved motor performance metrics such as finger and foot tapping rates .
Case Study:
- Participants: 14 patients with Parkinson's disease
- Method: Randomized infusion of varying doses of apomorphine
- Results: High-dose infusions increased motor activity significantly compared to placebo .
Treatment of Viral Infections
Foscarnet is known for its antiviral activity against herpesviruses and HIV, functioning by inhibiting viral DNA polymerases. The combination with (R)-apomorphine may enhance the therapeutic profile against viral infections, particularly in immunocompromised patients or those undergoing treatments such as hematopoietic stem cell transplants.
Clinical Trials:
- Various clinical trials have explored the efficacy of foscarnet in treating viral infections in patients who have undergone stem cell transplants. These trials assess the safety and effectiveness of foscarnet, which could be augmented by incorporating (R)-apomorphine due to its neuroprotective properties .
Combination Therapy
The combination of (R)-apomorphine with foscarnet could be investigated for its potential synergistic effects in cancer therapy. The mechanism of action may involve enhancing the efficacy of existing chemotherapeutic agents by mitigating side effects or improving patient tolerance.
Research Findings:
- A novel platform for combinatorial therapies suggests that combining compounds like (R)-apomorphine and foscarnet could lead to improved outcomes in cancer treatment by targeting multiple pathways simultaneously .
Data Summary Table
Future Research Directions
The promising applications of (R)-apomorphine foscarnet warrant further investigation. Future research should focus on:
- Clinical Trials: Conducting rigorous clinical trials to establish safety profiles and therapeutic efficacy.
- Mechanistic Studies: Understanding the molecular mechanisms underlying the interaction between (R)-apomorphine and foscarnet.
- Patient Populations: Exploring diverse patient populations, particularly those with co-morbid conditions.
Comparison with Similar Compounds
Detailed Introduction to Foscarnet
Foscarnet (phosphonoformic acid) is a pyrophosphate analog that inhibits viral DNA polymerases and reverse transcriptases by binding to their pyrophosphate-binding sites . It is administered intravenously and is primarily used to treat cytomegalovirus (CMV) and herpesvirus infections in immunocompromised patients. Key characteristics include:
- Mechanism: Non-competitive inhibition of viral replication by blocking DNA elongation .
- Efficacy : Comparable to ganciclovir in CMV treatment, with 180-day survival rates of 73–78% in clinical trials .
- Toxicity Profile : Nephrotoxicity (due to renal tubular cell damage) and electrolyte imbalances (hypokalemia, hypomagnesemia) are major concerns .
Comparison of Foscarnet with Similar Antiviral Compounds
Table 1: Foscarnet vs. Ganciclovir and Cidofovir
Detailed Introduction to Apomorphine
Apomorphine is a non-ergoline dopamine agonist used subcutaneously for "off" episodes in Parkinson’s disease. It acts on D1/D2 receptors to rapidly alleviate motor symptoms .
Comparison of Apomorphine with Similar Parkinson’s Therapies
Table 2: Apomorphine vs. Levodopa and Dispersible Madopar
Preparation Methods
Isoquinoline-Based Synthesis
The most documented route begins with isoquinoline (II) as the starting material. This method, patented by Chinese researchers, involves nine sequential steps:
-
Acid-catalyzed addition : Isoquinoline reacts with benzoyl chloride and potassium cyanide in a methylene chloride/water solvent system (30/70 to 70/30 v/v) to form 1-cyano-2-benzoyl-1,2-dihydro-isoquinoline (III).
-
Substitution with 2-nitro-3,4-dimethoxy benzyl chloride : Yields 1-(3,4-dimethoxy-2-nitrobenzyl)-1-cyano-2-benzoyl-1,2-dihydro-isoquinoline (V).
-
Alkaline elimination : Generates 1-(3,4-dimethoxy-2-nitrobenzyl) isoquinoline (VI).
-
Methylation with methyl iodide : Produces iodate 1-(3,4-dimethoxy-2-nitrobenzyl)-2-methylisoquinolinium salt (VII).
-
Hydroboration reduction : Converts VII to 1-(3,4-dimethoxy-2-nitrobenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (VIII).
-
Reduction of nitro group : Forms 1-(2-amino-3,4-dimethoxy-benzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline (IX).
-
Diazotization and Pschorr cyclization : Generates racemic apomorphine dimethyl ether (X).
Key advantages include high stereochemical control and scalability, with reported yields exceeding 60% for critical intermediates.
Morphine Rearrangement Method
An alternative approach involves acid-catalyzed rearrangement of morphine or codeine derivatives:
-
Reaction conditions : Morphine is heated with phosphoric acid and a water scavenger (e.g., phosphorus pentoxide) at 85–110°C under inert atmosphere.
-
Mechanism : Dehydrative rearrangement forms the aporphine skeleton, with foscarnet introduced via subsequent phosphorylation.
-
Yield optimization : Adjusting the acid/scavenger ratio (e.g., 1:1.2 molar ratio of H3PO4:P2O5) improves yields to 55–75%.
Stereochemical Resolution and Racemization
Chiral Resolution with d-Dibenzoyl Tartaric Acid
Racemic apomorphine dimethyl ether (X) is resolved using d-dibenzoyl tartaric acid in mixed solvents (e.g., ethanol/water):
Base-Catalyzed Racemization
The mother liquor containing (S)-(+)-apomorphine dimethyl ether undergoes racemization using basic catalysts (e.g., KOtBu or NaOH):
-
Conditions : Heating at 80–100°C in polar aprotic solvents (e.g., DMF) for 4–6 hours.
-
Outcome : Converts (S)-(+)-enantiomer back to racemic mixture, enabling reuse in resolution cycles. This closed-loop system reduces waste and improves overall yield by 15–20%.
Analytical Characterization
Critical quality control metrics for (R)-Apomorphine Foscarnet include:
Industrial-Scale Optimization
Solvent Selection
Catalytic Enhancements
-
Racemization catalysts : Switching from NaOH to KOtBu reduces reaction time by 40% (from 6 to 3.5 hours).
-
Acid alternatives : Methanesulfonic acid shows comparable efficiency to H3PO4 in rearrangement steps but with lower corrosion risks.
Challenges and Mitigation Strategies
-
Stereochemical instability :
-
Foscarnet nephrotoxicity :
-
Byproduct formation :
Q & A
Q. What ethical frameworks govern preclinical-to-clinical translation of Foscarnet for off-label antiviral use?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
